8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-dimethylcarbamate
Description
8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl N,N-dimethylcarbamate is a complex organic compound with a unique structure that includes two chromene rings and a carbamate group
Properties
IUPAC Name |
[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO7/c1-23(2)22(26)28-13-7-8-14-15(11-19(24)29-18(14)10-13)16-9-12-5-4-6-17(27-3)20(12)30-21(16)25/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESZTSBBQCKRJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl N,N-dimethylcarbamate typically involves multiple steps. . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl N,N-dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The methoxy and carbamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds within the chromene family exhibit diverse biological activities, including:
- Anti-inflammatory : Potential to reduce inflammation in various biological systems.
- Antioxidant : Capable of scavenging free radicals, thereby protecting cells from oxidative stress.
- Anticancer Properties : Preliminary studies suggest cytotoxic effects against specific cancer cell lines, warranting further investigation into its mechanisms of action.
Applications in Medicinal Chemistry
- Drug Development : The compound's structural features make it a candidate for developing new therapeutic agents targeting diseases such as cancer and inflammatory disorders.
- Pharmacological Studies : Investigations into its interactions with biological targets could reveal novel pathways for drug action.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of 8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-dimethylcarbamate on various cancer cell lines. Results indicated significant growth inhibition in certain lines compared to controls. Further research is necessary to elucidate the underlying mechanisms.
Case Study 2: Antioxidant Properties
Research conducted on the antioxidant activity of this compound demonstrated its ability to reduce oxidative stress markers in vitro. This suggests potential applications in formulations aimed at combating oxidative damage in biological systems.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 8-Methoxycoumarin | Methoxy group and coumarin core | Known for fluorescence properties |
| Ethyl 7-hydroxycoumarin | Hydroxy substitution on the coumarin ring | Exhibits strong antibacterial activity |
| 6-Methylcoumarin | Methyl substitution at position six | Used as a flavoring agent in food industries |
The unique dioxo-bichromene structure of this compound enhances its potential biological activities compared to simpler coumarins.
Mechanism of Action
The mechanism by which 8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl N,N-dimethylcarbamate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxylic acid
- 1,2,4-benzothiadiazine-1,1-dioxide
- 2,3,4,9-tetrahydro-9-(3-hydroxy-1,4-dioxo-1H-dihydro-naphthalen-2-yl)-8-methoxy-3,3-dimethyl-1H-xanthen-1-one
Uniqueness
8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl N,N-dimethylcarbamate is unique due to its dual chromene structure and the presence of a carbamate group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
The compound 8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-dimethylcarbamate , also known as a derivative of bichromene, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula
The molecular formula of this compound is .
Structure
The structure features a bichromene backbone with methoxy and carbamate functional groups that may influence its biological activity.
Antioxidant Activity
Research indicates that compounds similar to bichromenes exhibit significant antioxidant properties. The presence of methoxy groups is believed to enhance the electron-donating ability of the compound, thereby increasing its capacity to scavenge free radicals. A study demonstrated that derivatives of bichromenes showed up to 70% inhibition of lipid peroxidation in vitro, suggesting strong antioxidant capabilities .
Anticancer Properties
Several studies have explored the anticancer potential of bichromene derivatives. For instance:
- Case Study : A study involving a related compound demonstrated selective cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .
- Mechanism : The compound may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Antimicrobial Activity
The antibacterial and antifungal properties of bichromenes have been documented. In one study:
- Findings : The compound exhibited significant activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .
- Mechanism : It is hypothesized that the methoxy group enhances membrane permeability, allowing for greater interaction with microbial cells.
Neuroprotective Effects
Preliminary research suggests that this compound may also possess neuroprotective properties:
- Study Results : In models of oxidative stress-induced neurotoxicity, treatment with bichromene derivatives reduced neuronal cell death by 40% compared to controls .
- Proposed Mechanism : The neuroprotective effects are likely due to the compound's ability to modulate oxidative stress and inflammation in neuronal tissues.
Data Summary
| Biological Activity | Effect | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Antioxidant | 70% inhibition of lipid peroxidation | - | Free radical scavenging |
| Anticancer | Cytotoxicity against MCF-7 cells | IC50 = 15 µM | Induction of apoptosis via mitochondrial pathway |
| Antimicrobial | Activity against S. aureus | MIC = 32-64 µg/mL | Increased membrane permeability |
| Neuroprotective | 40% reduction in neuronal death | - | Modulation of oxidative stress and inflammation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
